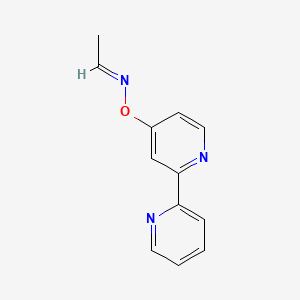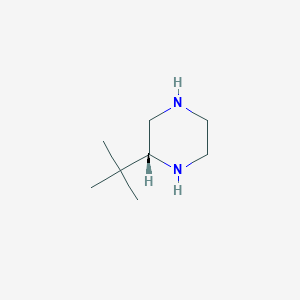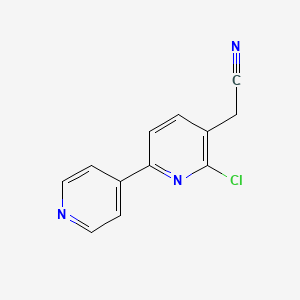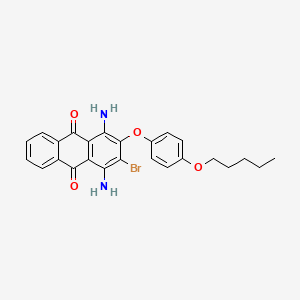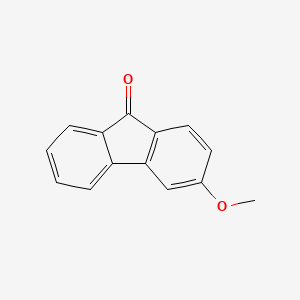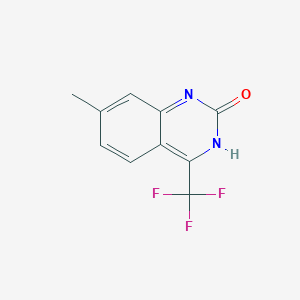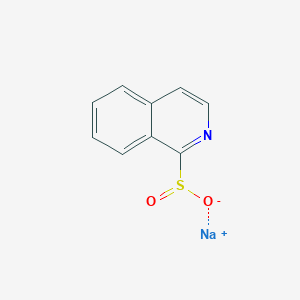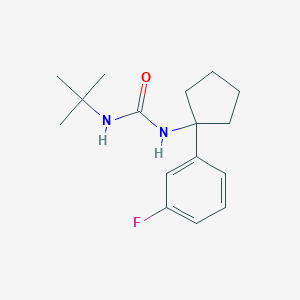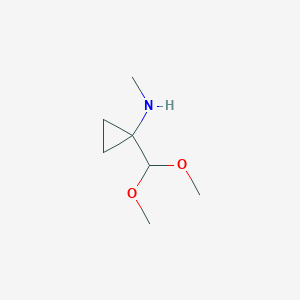
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: A naphthalene derivative with appropriate substituents.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent such as Selectfluor.
Methoxylation: Introduction of the methoxy group at the 5th position using a methoxylating agent like sodium methoxide.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthoquinones using oxidizing agents like potassium permanganate.
Reduction: Further reduction to tetrahydronaphthalene derivatives using strong reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Sodium methoxide, dimethyl sulfoxide, reflux conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, derivatives of naphthalene are often explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, naphthalene derivatives are used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully reduced naphthalene ring.
5-Methoxy-1-naphthaldehyde: Similar methoxy substitution but different functional group.
7-Fluoro-1-naphthol: Similar fluorine substitution but different functional group.
Uniqueness
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific substitution pattern and partially reduced naphthalene ring, which may confer distinct chemical and biological properties compared to its fully aromatic or fully reduced counterparts.
Properties
CAS No. |
1092348-42-9 |
|---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
7-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO2/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6H,2-4H2,1H3 |
InChI Key |
SMBLWKNOIKPQDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



